Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a spirocyclic ketone with methanol in the presence of an acid catalyst . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketones or aldehydes into alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 1-oxaspiro[2.5]octane-2-carboxylate
Uniqueness
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Biological Activity
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature concerning its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C10H16O3
Molecular Weight: 184.23 g/mol
CAS Number: 73039-91-5
The compound features a spirocyclic structure that contributes to its biological activity. The presence of the methoxy group is significant in modulating interactions with biological targets.
1. Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antifungal Activity: Preliminary studies suggest that compounds with similar structures possess antifungal properties, indicating potential efficacy against various fungal pathogens .
- Anti-inflammatory Effects: Some analogs of oxaspiro compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Interaction with Enzymes: The compound may act as a modulator of specific enzymes involved in metabolic pathways, particularly those associated with inflammation and fungal metabolism .
- Receptor Binding: The structural characteristics suggest potential binding to various receptors, influencing cellular signaling pathways.
Case Study 1: Antifungal Activity Assessment
A study evaluating the antifungal properties of related compounds found that spirocyclic derivatives exhibited significant antifungal activity against Aspergillus species. The study used in vitro assays to determine minimum inhibitory concentrations (MICs), revealing that certain derivatives had MIC values as low as 10 µg/mL, suggesting strong antifungal potential .
Case Study 2: Anti-inflammatory Properties
In another investigation, a series of oxaspiro derivatives were tested for their ability to inhibit cytokine production in macrophages. Results indicated that these compounds significantly reduced the secretion of TNF-alpha and IL-6, highlighting their potential as anti-inflammatory agents .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-10(9(12)14-3)11(15-10)6-4-5-8(7-11)13-2/h8H,4-7H2,1-3H3 |
InChI Key |
IWGMEURUOCQVSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCCC(C2)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.